
Octyloxostannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Octyloxostannane can be synthesized through several methods. One common approach involves the reaction of octyl halides with tin oxides or tin chlorides under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where octyl halides are reacted with tin oxides. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
化学反応の分析
Types of Reactions
Octyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin form.
Substitution: It can participate in substitution reactions where the octyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
科学的研究の応用
Octyloxostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Studies are investigating its use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
作用機序
The mechanism by which octyloxostannane exerts its effects involves its interaction with cellular components. In biological systems, it can disrupt cell membranes, leading to cell lysis. It also interacts with proteins and DNA, causing structural changes that inhibit cellular functions. These interactions are mediated through the tin atom, which can form bonds with various biomolecules .
類似化合物との比較
Similar Compounds
Compounds similar to octyloxostannane include other organotin compounds such as:
- Butyloxostannane
- Phenyloxostannane
- Methyloxostannane
Uniqueness
What sets this compound apart from these similar compounds is its specific octyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the stabilization of polymers and in certain catalytic processes .
特性
CAS番号 |
26738-80-7 |
|---|---|
分子式 |
C8H17OSn |
分子量 |
247.93 g/mol |
InChI |
InChI=1S/C8H17.O.Sn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;; |
InChIキー |
KGHLYBKDIPRXHA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Sn]=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



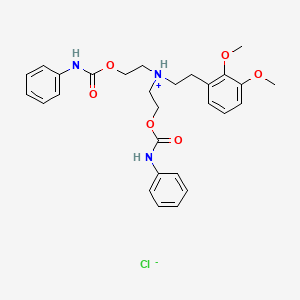

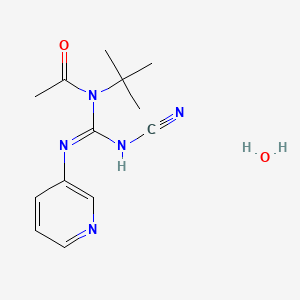
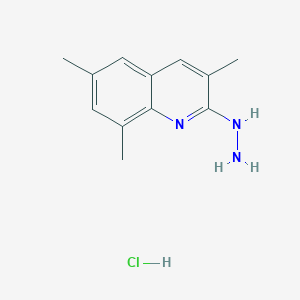
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)

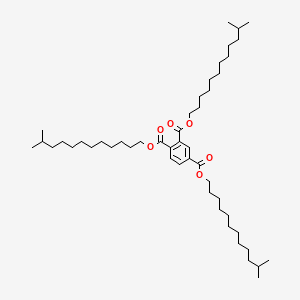
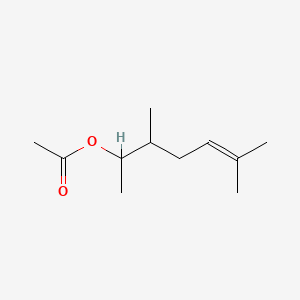

![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
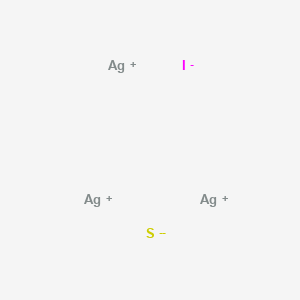
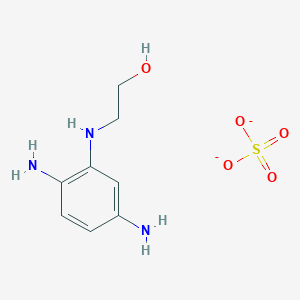
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
